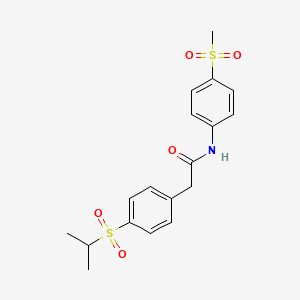

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(methylsulfonyl)phenyl)acetamide

Description

This compound features an acetamide core bridging two para-substituted phenyl rings. The first phenyl group carries an isopropylsulfonyl moiety (–SO₂–C₃H₇), while the second has a methylsulfonyl group (–SO₂–CH₃). The isopropyl substituent introduces steric bulk, which may influence pharmacokinetic properties like metabolic stability and membrane permeability.

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-13(2)26(23,24)17-8-4-14(5-9-17)12-18(20)19-15-6-10-16(11-7-15)25(3,21)22/h4-11,13H,12H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUYKFXWPVODKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl-Containing Acetamides

(a) Morpholinosulfonyl Derivatives

describes compounds such as N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i), where the sulfonyl group is part of a morpholine ring.

(b) Methylsulfonyl and Isopropylsulfamoyl Analogs

- 2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide (): Replaces the sulfonyl group with a sulfamoyl (–NHSO₂–) linkage. The sulfamoyl group introduces hydrogen-bond donors (N–H), enhancing interactions with polar enzyme active sites. However, the phenoxy linker (–O–) reduces rigidity compared to the direct sulfonyl–phenyl connection in the target compound, possibly affecting binding affinity .

- N-[[4-(Methylsulfonyl)phenyl]methyl]acetamide (): Features a methylsulfonyl group but lacks the second aromatic ring. The simplified structure may result in weaker target engagement due to reduced π-π stacking opportunities .

(c) Heterocyclic and Piperidinyl Derivatives

highlights 2-(4-(6-Morpholinopyrimidin-4-ylamino)phenyl)-N-cyclopropylacetamide (13ai), which incorporates a pyrimidine heterocycle. The cyclopropyl group may improve metabolic stability by resisting oxidative degradation .

Functional Group Modifications

(a) Electron-Donating vs. Electron-Withdrawing Groups

- 2-(4-Methoxyphenyl)-N-[4-(4-methylpiperidinylsulfonyl)phenyl]acetamide (): The methoxy group (–OCH₃) is electron-donating, increasing electron density on the phenyl ring. This contrasts with the electron-withdrawing sulfonyl groups in the target compound, which may alter reactivity in electrophilic substitution reactions or interactions with charged protein residues .

- N-(4-Hydroxyphenyl)acetamide (paracetamol) (): A well-known analgesic with a hydroxyl group instead of sulfonyl substituents. The hydroxyl group’s polarity and hydrogen-bonding capacity differ significantly from sulfonyl groups, underscoring how substituent choice dictates pharmacological activity .

(b) Sulfanyl and Thiazolyl Derivatives

- This could make it suitable for antioxidant applications but less stable in oxidative environments .

- N-[4-[4-(3-Chlorophenyl)-2-[4-(methylsulfonyl)phenyl]-5-thiazolyl]-2-pyridinyl]acetamide (): Incorporates a thiazole ring and chlorophenyl group. The thiazole’s aromaticity and chlorine’s electronegativity may enhance interactions with hydrophobic enzyme pockets, a feature absent in the target compound .

Structural and Physicochemical Comparison Table

*Calculated based on molecular formula C₁₉H₂₂N₂O₅S₂.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.